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Compound of Interest

Compound Name: Fmoc-5-chloro-DL-tryptophan

CAS No.: 1219398-51-2

Cat. No.: B1322136

Get Quote

This guide provides a comprehensive technical overview of N-α-(9-

Fluorenylmethoxycarbonyl)-5-chloro-DL-tryptophan (Fmoc-5-chloro-DL-tryptophan). It is

intended for researchers, scientists, and professionals in drug development who utilize non-

natural amino acids to explore novel peptide and protein structures. This document delves into

the core chemical properties, applications, and proven protocols associated with this

halogenated tryptophan derivative, offering field-proven insights to facilitate its effective use in

research and development.

Introduction: The Significance of Halogenated
Tryptophan Analogs
Tryptophan, an essential amino acid, plays a critical role in protein structure and function.[1]

The incorporation of halogenated analogs, such as 5-chloro-tryptophan, into peptide chains is a

powerful strategy in medicinal chemistry and protein engineering. Halogenation can

significantly alter the electronic and steric properties of the indole side chain, leading to

enhanced biological activity, improved metabolic stability, and unique spectroscopic handles for

biophysical studies. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in

modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly
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of amino acids into a desired peptide sequence.[2][3] Fmoc-5-chloro-DL-tryptophan serves

as a key building block for introducing a chlorinated tryptophan residue at any desired position

within a peptide.

Section 1: Core Physicochemical Properties
A thorough understanding of the fundamental properties of Fmoc-5-chloro-DL-tryptophan is

paramount for its successful application. These properties dictate its solubility, reactivity, and

handling characteristics in a laboratory setting.

Table 1: Physicochemical and Identification Data for Fmoc-5-chloro-DL-tryptophan

Property Value Source(s)

Chemical Name

N-α-(9-

Fluorenylmethoxycarbonyl)-5-

chloro-DL-tryptophan

[4]

Synonyms
Fmoc-DL-Trp(5-Cl)-OH, Fmoc-

DL-5-Chlorotryptophan
[4]

CAS Number 1219398-51-2 [4][5]

Molecular Formula C₂₆H₂₁ClN₂O₄ [4][5]

Molecular Weight 460.91 g/mol [4][6]

Appearance Solid

Purity Typically ≥97% or ≥98% [5]

Predicted Boiling Point 732.6 ± 60.0 °C [4]

Predicted Density 1.406 ± 0.06 g/cm³ [4]

Predicted pKa 3.71 ± 0.10 [4]

Storage

Store at room temperature or

refrigerated (2-8°C), sealed in

a dry environment.[7]
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Expert Insight: The predicted pKa suggests that the carboxylic acid moiety is acidic, as

expected. The compound's high molecular weight and aromatic nature influence its solubility.

While sparingly soluble in aqueous solutions, it generally exhibits good solubility in organic

solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and N-

Methyl-2-pyrrolidone (NMP).

Visualization: Chemical Structure
The chemical structure of Fmoc-5-chloro-DL-tryptophan is fundamental to its function. The

diagram below illustrates the key components: the tryptophan core, the chloro- substituent on

the indole ring, and the base-labile Fmoc protecting group on the alpha-amino group.

Caption: Structure of Fmoc-5-chloro-DL-tryptophan.

Section 2: Spectroscopic Profile
Characterization of Fmoc-5-chloro-DL-tryptophan relies on standard analytical techniques.

While specific spectra are proprietary to manufacturers, the expected profile can be inferred

from the structure and data on related compounds.

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include

the characteristic aromatic protons of the fluorenyl group, the protons of the indole ring (with

shifts influenced by the electron-withdrawing chlorine atom), and the α- and β-protons of the

amino acid backbone. The indole N-H proton typically appears as a broad singlet downfield

(around 10-11 ppm).[8]

¹³C NMR: The carbon spectrum will show a multitude of signals corresponding to the 26

carbon atoms. The carbonyl carbons of the Fmoc and carboxylic acid groups will be in the

170-180 ppm range. Aromatic carbons will appear between 110-150 ppm.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically

show the protonated molecular ion [M+H]⁺ at m/z ≈ 461.9. Tandem MS (MS/MS) can be

used to confirm the structure through characteristic fragmentation patterns, such as the loss

of the Fmoc group.[9][10][11]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1322136/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-fmoc-5-chloro-dl-tryptophan
https://www.benchchem.com/product/b1322136/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-fmoc-5-chloro-dl-tryptophan
https://www.benchchem.com/product/b1322136/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-fmoc-5-chloro-dl-tryptophan
https://pmc.ncbi.nlm.nih.gov/articles/PMC10165892/
https://pubs.rsc.org/en/content/articlelanding/2021/an/d0an02069a
https://pmc.ncbi.nlm.nih.gov/articles/PMC10301174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7024187/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322136?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 3: Applications in Peptide Synthesis and
Drug Discovery
The primary application of Fmoc-5-chloro-DL-tryptophan is as a building block in solid-phase

peptide synthesis (SPPS).[12][13]

Causality Behind its Utility:

Modulation of Biological Activity: The introduction of a chlorine atom at the 5-position of the

indole ring can significantly impact peptide-receptor interactions. The chloro- group is

electron-withdrawing and can alter the hydrogen-bonding capacity and aromatic interactions

(π-π stacking) of the side chain. This modification is a common strategy to enhance binding

affinity or selectivity.[14]

Increased Metabolic Stability: The C-H bond on the indole ring can be a site of metabolic

oxidation. Replacing hydrogen with a halogen can block this metabolic pathway, thereby

increasing the in vivo half-life of the peptide therapeutic.

Probing Structure-Activity Relationships (SAR): By systematically replacing native tryptophan

with halogenated analogs like 5-chloro-tryptophan, researchers can probe the specific

interactions of the indole ring within a binding pocket, providing valuable data for rational

drug design.

Field-Proven Insight: While the indole nitrogen of tryptophan is sometimes protected during

SPPS (e.g., with a Boc group) to prevent side reactions during acid-mediated cleavage, it is

often used without side-chain protection in the Fmoc/tBu strategy.[2][15] The addition of

scavengers like triisopropylsilane (TIS) and water in the final cleavage cocktail is crucial to

quench reactive carbocations that could otherwise modify the electron-rich indole ring.

Section 4: Experimental Protocols
The following protocols represent self-validating, standard procedures for the use of Fmoc-5-
chloro-DL-tryptophan in a research setting.

Protocol 4.1: Incorporation into a Peptide Chain via
Automated SPPS
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This protocol outlines the automated coupling of Fmoc-5-chloro-DL-tryptophan onto a resin-

bound peptide chain using standard Fmoc/tBu chemistry.

Workflow Diagram: Single Coupling Cycle in SPPS

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1322136/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-fmoc-5-chloro-dl-tryptophan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322136?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Automated Synthesizer Cycle

Start: Resin-Bound Peptide
with Free N-terminal Amine

Amino Acid Activation:
1. Mix Fmoc-5-chloro-DL-Trp
2. Add HBTU/HOBt or HATU

3. Add Base (DIPEA/Collidine)

Prepare for coupling

Coupling:
Add activated amino acid solution to resin.

Reaction Time: 1-2 hours.

Transfer to vessel

Wash:
3x with DMF to remove excess reagents.

Fmoc Deprotection:
Treat with 20% Piperidine in DMF.

Reaction Time: 5-15 min.

Wash:
5x with DMF to remove piperidine and dibenzofulvene.

End: Resin-Bound Peptide
(n+1 residues) with N-terminal Fmoc

Click to download full resolution via product page

Caption: Automated Fmoc-SPPS coupling cycle workflow.
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Step-by-Step Methodology:

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide or Wang resin) to

which the preceding amino acid sequence has already been synthesized. Ensure the N-

terminal Fmoc group of the last coupled residue has been removed, yielding a free amine.

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-5-chloro-DL-
tryptophan (3-5 equivalents relative to resin loading), a coupling agent like HBTU/HATU (3-

5 eq.), and an activator like HOBt/HOAt (3-5 eq.) in DMF. Add a non-nucleophilic base such

as N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 eq.) to raise the pH and initiate

activation. Allow pre-activation for 2-5 minutes.[16]

Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel

containing the resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at

room temperature.

Post-Coupling Wash: After the coupling period, drain the reaction vessel and wash the resin

thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.

Fmoc Deprotection: To prepare for the next amino acid coupling, remove the Fmoc group

from the newly added 5-chloro-tryptophan residue. Add a solution of 20% piperidine in DMF

to the resin and react for 5-15 minutes.[3]

Post-Deprotection Wash: Drain the piperidine solution and wash the resin extensively with

DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine

adduct.

Validation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of

a free primary amine, indicating successful Fmoc removal and readiness for the next

coupling cycle.

Protocol 4.2: Cleavage from Resin and Final
Deprotection
Expert Insight: The choice of cleavage cocktail is critical to prevent modification of the sensitive

indole ring.
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Step-by-Step Methodology:

Resin Preparation: After synthesis is complete, wash the peptide-resin with Dichloromethane

(DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A

standard, robust choice is "Reagent K":

Trifluoroacetic Acid (TFA): 94%

Phenol: 2.5%

Water: 2.5%

Triisopropylsilane (TIS): 1%

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol

of resin). Agitate at room temperature for 2-4 hours. The TFA cleaves the peptide from the

resin and removes acid-labile side-chain protecting groups. Water, phenol, and TIS act as

scavengers to protect sensitive residues like tryptophan from re-attachment of cleaved

protecting groups.

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved

peptide. Precipitate the crude peptide by adding it dropwise to a large volume of cold (0 °C)

diethyl ether.

Isolation and Purification: Centrifuge the ether suspension to pellet the precipitated peptide.

Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under

vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Conclusion
Fmoc-5-chloro-DL-tryptophan is a valuable and versatile tool for peptide chemists and drug

developers. Its incorporation into peptide sequences offers a reliable method to modulate

biological activity, enhance metabolic stability, and perform detailed structure-activity

relationship studies. By understanding its core properties and adhering to validated protocols
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for its use in solid-phase peptide synthesis, researchers can effectively leverage this non-

natural amino acid to advance the frontiers of peptide science and therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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